molecular formula C12H14N2O5S2 B7879794 N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine

N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine

Cat. No.: B7879794
M. Wt: 330.4 g/mol
InChI Key: KWSJLVHDKDEGDH-UHFFFAOYSA-N
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Description

N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine is a complex organic compound with a molecular formula of C12H14N2O5S2 This compound features a benzothiazepine ring, which is a seven-membered heterocyclic structure containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazepine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the sulfonylated benzothiazepine with beta-alanine using peptide coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and beta-alanine moiety distinguishes it from other benzothiazepine derivatives, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-8-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S2/c15-11-4-6-20-10-7-8(1-2-9(10)14-11)21(18,19)13-5-3-12(16)17/h1-2,7,13H,3-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJLVHDKDEGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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